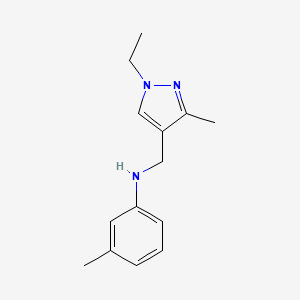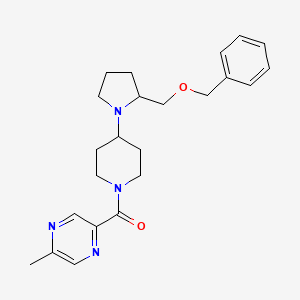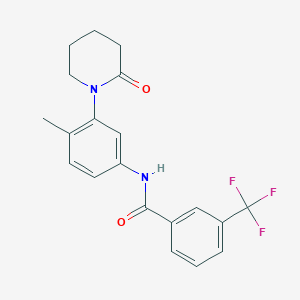
N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)-3-(trifluoromethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)-3-(trifluoromethyl)benzamide, also known as TAK-659, is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is an enzyme that plays a crucial role in B-cell receptor signaling, which is important for the development and activation of B-cells. TAK-659 has shown promising results in preclinical studies as a potential therapeutic agent for various B-cell malignancies.
Wissenschaftliche Forschungsanwendungen
Drug Discovery and Medicinal Chemistry
The trifluoromethyl (TFM, -CF₃) group in this compound plays a crucial role in drug discovery. Researchers have explored its potential as a pharmacophore in designing novel drugs. By incorporating the TFM group, scientists aim to enhance drug efficacy, metabolic stability, and binding affinity to specific targets. The compound’s interactions with biological receptors and enzymes are of particular interest .
Anticancer Agents
Studies have investigated the antiproliferative effects of TFM-containing compounds, including our subject compound. Researchers explore its potential as an anticancer agent by targeting specific pathways involved in tumor growth and metastasis. The TFM group may modulate protein-protein interactions or inhibit enzymes critical for cancer cell survival .
Anti-inflammatory Properties
The TFM group has been associated with anti-inflammatory activity. Researchers have examined its effects on inflammatory mediators, such as cytokines and prostaglandins. The compound’s ability to modulate immune responses and reduce inflammation makes it relevant for conditions like rheumatoid arthritis and inflammatory bowel diseases .
Neurological Disorders
Given the central nervous system’s complexity, compounds like N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)-3-(trifluoromethyl)benzamide are investigated for their potential neuroprotective properties. Researchers explore its interactions with neurotransmitter receptors, ion channels, and neuroinflammatory pathways. The TFM group may influence neuronal excitability and synaptic transmission .
Material Synthesis
Beyond pharmaceutical applications, the compound’s unique structure makes it valuable in material science. Researchers have explored its use as a building block for synthesizing functional materials, such as polymers, liquid crystals, and organic semiconductors. The TFM group’s electron-withdrawing properties contribute to material stability and performance.
Agrochemicals
The TFM group’s presence in N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)-3-(trifluoromethyl)benzamide suggests potential applications in agrochemicals. Researchers investigate its effects on plant growth, pest control, and disease resistance. The compound’s stability and bioavailability are critical factors for optimizing its use in agriculture .
Wirkmechanismus
Target of Action
Similar compounds have been found to interact with proteins such asTyrosine-protein kinase ABL1 and Angiopoietin-1 receptor , which play crucial roles in cellular signaling and vascular development, respectively.
Mode of Action
This can result in alterations in cellular signaling pathways, potentially influencing cell growth, differentiation, or survival .
Eigenschaften
IUPAC Name |
N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-3-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F3N2O2/c1-13-8-9-16(12-17(13)25-10-3-2-7-18(25)26)24-19(27)14-5-4-6-15(11-14)20(21,22)23/h4-6,8-9,11-12H,2-3,7,10H2,1H3,(H,24,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGYCALJXXQOBQB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC(=CC=C2)C(F)(F)F)N3CCCCC3=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F3N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

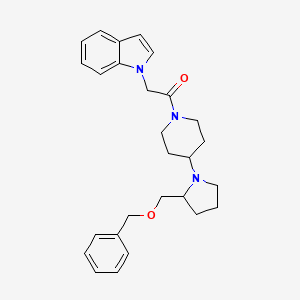
![Ethyl 5-(4-bromobenzamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2364735.png)
![N-(4-ethoxyphenyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2364737.png)

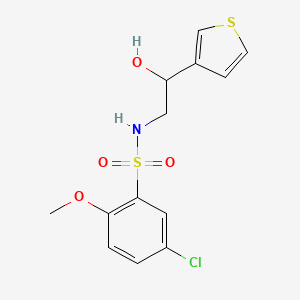
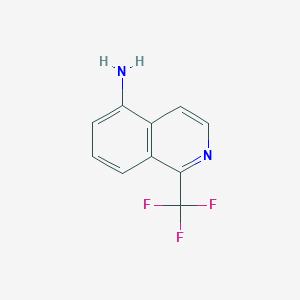

![N-(4-bromobenzyl)-3-(3-fluorophenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/structure/B2364744.png)
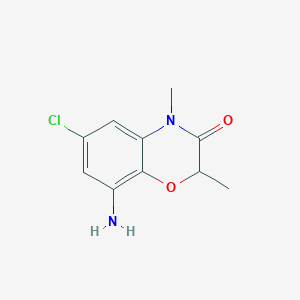
![N-(3,4-dimethoxyphenyl)-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2364749.png)
![2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2364751.png)
